2-(2'-Di-tert-butylphosphine)biphenylpalladium(II) acetate

Catalog No.
S1486961
CAS No.
577971-19-8
M.F
C22H30O2PPd-
M. Wt
463.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2'-Di-tert-butylphosphine)biphenylpalladium(II)...

CAS Number

577971-19-8

Product Name

2-(2'-Di-tert-butylphosphine)biphenylpalladium(II) acetate

IUPAC Name

acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium

Molecular Formula

C22H30O2PPd-

Molecular Weight

463.9 g/mol

InChI

InChI=1S/C20H26P.C2H4O2.Pd/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16;1-2(3)4;/h7-12,14-15H,1-6H3;1H3,(H,3,4);/q-1;;

InChI Key

AGTIJKLADGVFEL-UHFFFAOYSA-N

SMILES

CC(=O)O.CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=[C-]2)C(C)(C)C.[Pd]

Synonyms

(SP-4-2)-(Acetato-κO,κO’)[2’-[bis(1,1-dimethylethyl)phosphino-κP][1,1’-biphenyl]-2-yl-κC]-palladium

Canonical SMILES

CC(=O)O.CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=[C-]2)C(C)(C)C.[Pd]

Isomeric SMILES

CC(=O)O.CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=[C-]2)C(C)(C)C.[Pd]

Cross-Coupling Reactions

Cross-coupling reactions are a fundamental tool in organic synthesis, enabling the formation of carbon-carbon bonds between two different organic molecules. Pd(dtbpx) is a versatile catalyst that can be used in a variety of cross-coupling reactions, including:

  • Buchwald-Hartwig coupling: This reaction forms a carbon-carbon bond between an aryl halide (Ar-X) and an amine (NR2), amide (NRCO), or ether (OR).
  • Suzuki-Miyaura coupling: This reaction forms a carbon-carbon bond between an aryl or vinyl halide (RX) and a boronic acid (R-B(OH)2).
  • Stille coupling: This reaction forms a carbon-carbon bond between an aryl or vinyl halide (RX) and a tin reagent (R-SnR3).
  • Sonogashira coupling: This reaction forms a carbon-carbon bond between an aryl or vinyl halide (RX) and a terminal alkyne (RC≡CH).
  • Negishi coupling: This reaction forms a carbon-carbon bond between an aryl or vinyl halide (RX) and an organozinc reagent (RZnX).
  • Hiyama coupling: This reaction forms a carbon-carbon bond between an aryl or vinyl halide (RX) and a silicon reagent (RSiX3).
  • Heck reaction: This reaction forms a carbon-carbon bond between an alkene (RCH=CH2) and an aryl or vinyl halide (RX).

The specific reaction conditions and choice of catalyst depend on the desired product and the nature of the starting materials. Pd(dtbpx) offers several advantages as a catalyst, including:

  • High activity and selectivity in a wide range of cross-coupling reactions
  • Air and moisture stability
  • Ease of handling and purification

Dates

Modify: 2023-08-15

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